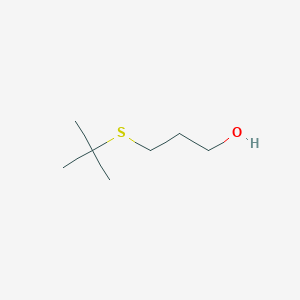

3-(Tert-butylsulfanyl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

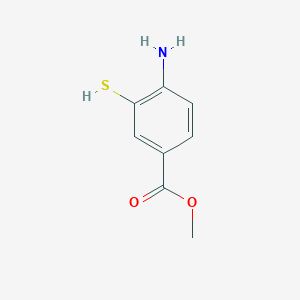

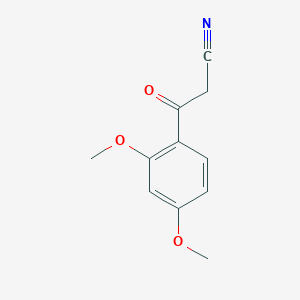

“3-(Tert-butylsulfanyl)propan-1-ol” is a chemical compound with the molecular formula C7H16OS . It has a molecular weight of 148.27 . This compound is used for research purposes .

Synthesis Analysis

While specific synthesis methods for “3-(Tert-butylsulfanyl)propan-1-ol” were not found in the search results, similar compounds have been synthesized through nucleophilic substitution reactions . For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Applications De Recherche Scientifique

Asymmetric Synthesis of Amines

3-(Tert-butylsulfanyl)propan-1-ol and its derivatives play a pivotal role in the asymmetric synthesis of amines, a key process in producing enantiomerically pure compounds. This method involves the condensation of tert-butanesulfinamide with various carbonyl compounds, leading to the preparation of a wide range of chiral amines. These amines are crucial in the development of pharmaceuticals, showcasing the compound's importance in medicinal chemistry. For instance, N-tert-butanesulfinyl imines are utilized as intermediates for generating a diverse array of highly enantioenriched amines, including alpha-branched amines, amino acids, and trifluoromethyl amines, demonstrating the versatility and utility of this approach in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Antimicrobial Applications

Derivatives of 3-(Tert-butylsulfanyl)propan-1-ol have also been explored for their antimicrobial properties. For instance, aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane synthesized through condensation reactions have exhibited potent antimicrobial activity. This suggests the potential of 3-(Tert-butylsulfanyl)propan-1-ol derivatives as effective antimicrobial agents, possibly offering new avenues for the development of novel antimicrobial compounds (Jafarov et al., 2019).

Molecular Spectroscopy and Fuel Additives

The compound and its related ethers have been characterized using molecular spectroscopy techniques, revealing their structural and electronic properties. Such studies not only enhance our understanding of these compounds at the molecular level but also highlight their potential applications. Specifically, ethers of glycerol derived from 3-(Tert-butylsulfanyl)propan-1-ol have been identified as excellent oxygen additives for diesel fuel, illustrating the compound's relevance in improving fuel efficiency and reducing emissions (Jamróz et al., 2007).

Enzymatic Resolution in Asymmetric Synthesis

Furthermore, the enzymatic resolution of derivatives of 3-amino-3-phenylpropan-1-ol highlights the integration of biocatalysis in achieving high enantiomeric excess of key intermediates. This approach facilitates the production of important pharmaceuticals, such as (S)-dapoxetine, underlining the significance of 3-(Tert-butylsulfanyl)propan-1-ol derivatives in the pharmaceutical industry (Torre, Gotor‐Fernández, & Gotor, 2006).

Propriétés

IUPAC Name |

3-tert-butylsulfanylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OS/c1-7(2,3)9-6-4-5-8/h8H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDMGWCYODCSIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486396 |

Source

|

| Record name | 3-(tert-butylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butylsulfanyl)propan-1-ol | |

CAS RN |

5755-56-6 |

Source

|

| Record name | 3-(tert-butylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

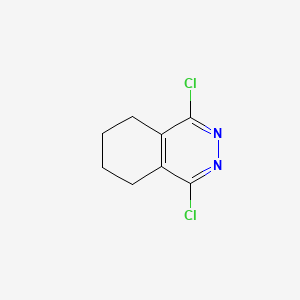

![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)